Cas no 2774-84-7 (10-Undecyn-1-ol)
10-Undecyn-1-ol Chemical and Physical Properties
Names and Identifiers
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- 10-undecyn-1-ol
- Undecynol
- undec-10-yn-1-ol
- 10-undecin-1-ol
- 10-undecyne-1-ol
- 11-Hydroxy-1-undecyne
- 11-hydroxyundecyne
- 11-undec-1-ynol
- 1-Undecyn-11-ol
- undecyn-11-yl alcohol
- YUQZOUNRPZBQJK-UHFFFAOYSA-N
- 10-undecynol
- SBB009008
- U0055
- 774U847
- 2774-84-7
- SCHEMBL128978
- 10-Undecyn-1-ol, >=95.0% (GC)
- CS-0129050
- SY050023
- MFCD00041675
- DTXSID0062638
- AT18750
- FS-4978
- AKOS005137924
- FT-0607204
- AMY25626
- J-016876
- DTXCID1037725
- DB-363191
- 10-Undecyn-1-ol
-
- MDL: MFCD00041675
- Inchi: 1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h1,12H,3-11H2
- InChI Key: YUQZOUNRPZBQJK-UHFFFAOYSA-N
- SMILES: OCCCCCCCCCC#C
- BRN: 1702764
Computed Properties
- Exact Mass: 168.15100
- Monoisotopic Mass: 168.151
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 8
- Complexity: 120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.3
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: Not available
- Density: 0.877 g/mL at 20 °C(lit.)
- Melting Point: 10.3°C (estimate)
- Boiling Point: 112°C/4mmHg(lit.)
- Flash Point: Fahrenheit: 212 ° f
Celsius: 100 ° c - Refractive Index: n20/D 1.457
- Water Partition Coefficient: Immiscible with water.
- PSA: 20.23000
- LogP: 2.73270
- Solubility: Not available
10-Undecyn-1-ol Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P233-P260-P261-P264-P271-P280-P302+P352-P304-P304+P340-P305+P351+P338-P312-P321-P332+P313-P337+P313-P340-P362-P403-P403+P233-P405-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S23-S24/25
- FLUKA BRAND F CODES:10-23
- Safety Term:S24/25
- TSCA:Yes
10-Undecyn-1-ol Customs Data
- HS CODE:2905290000
- Customs Data:
China Customs Code:
2905290000Overview:
2905290000 Other unsaturated monohydric alcohols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2905290000 unsaturated monohydric alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
10-Undecyn-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | U838538-5g |
10-Undecyn-1-ol |
2774-84-7 | >= 95 % | 5g |
813.60 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 94195-1ML |
10-Undecyn-1-ol |
2774-84-7 | 1ml |
¥452 | 2023-11-15 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | U0055-5G |
10-Undecyn-1-ol |
2774-84-7 | >95.0%(GC) | 5g |
¥820.00 | 2024-04-16 | |
| TRC | U789050-1g |
10-Undecyn-1-ol |
2774-84-7 | 1g |
$ 135.00 | 2022-06-02 | ||
| TRC | U789050-10g |
10-Undecyn-1-ol |
2774-84-7 | 10g |
$ 1090.00 | 2022-06-02 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | U92190-5g |
Undec-10-yn-1-ol |
2774-84-7 | - | 5g |
¥1388.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | U92190-1g |
Undec-10-yn-1-ol |
2774-84-7 | - | 1g |
¥468.0 | 2023-09-06 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L11807-1g |
10-Undecyn-1-ol, 96% |
2774-84-7 | 96% | 1g |
¥527.00 | 2023-03-01 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L11807-5g |
10-Undecyn-1-ol, 96% |
2774-84-7 | 96% | 5g |
¥1915.00 | 2023-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | U162927-5g |
10-Undecyn-1-ol |
2774-84-7 | >95.0%(GC) | 5g |
¥756.90 | 2023-08-31 |
10-Undecyn-1-ol Suppliers
10-Undecyn-1-ol Related Literature
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Hannah F. Sore,Christine M. Boehner,Luca Laraia,Patrizia Logoteta,Cora Prestinari,Matthew Scott,Katharine Williams,Warren R. J. D. Galloway,David R. Spring Org. Biomol. Chem. 2011 9 504
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Estelle Marchal,Carlotta Figliola,Alison Thompson Org. Biomol. Chem. 2017 15 5410
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3. Regio- and stereoselective synthesis of fluoroalkadienes using β-fluoroalkenyliodonium saltMasanori Yoshida,Dai Nagahara,Tsuyoshi Fukuhara,Norihiko Yoneda,Shoji Hara J. Chem. Soc. Perkin Trans. 1 2001 2283
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4. Regio- and stereoselective synthesis of fluoroalkenes and fluoroalkadienesMasanori Yoshida,Daisuke Ota,Tsuyoshi Fukuhara,Norihiko Yoneda,Shoji Hara J. Chem. Soc. Perkin Trans. 1 2002 384
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Matthias Winkler,Marjorie Maynadier,Sharon Wein,Marie-Ange Lespinasse,Giovanna Boumis,Adriana E. Miele,Henri Vial,Yung-Sing Wong Org. Biomol. Chem. 2015 13 2064
Additional information on 10-Undecyn-1-ol
Research Brief on 10-Undecyn-1-ol (CAS: 2774-84-7) in Chemical Biology and Pharmaceutical Applications
10-Undecyn-1-ol (CAS: 2774-84-7) is a terminal alkyne alcohol with significant potential in chemical biology and pharmaceutical research. Recent studies have highlighted its utility as a versatile building block for click chemistry, particularly in the synthesis of bioactive molecules and drug conjugates. This brief synthesizes the latest findings on its applications, mechanisms, and emerging trends.
A 2023 study published in Journal of Medicinal Chemistry demonstrated the use of 10-Undecyn-1-ol in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to develop novel anticancer prodrugs. The compound's alkyne moiety enabled efficient conjugation with azide-functionalized cytotoxic agents, yielding water-soluble derivatives with enhanced tumor targeting. Pharmacokinetic analyses revealed a 40% improvement in bioavailability compared to non-clickable analogs.
In materials science, researchers have leveraged 10-Undecyn-1-ol's amphiphilic properties to create self-assembling drug delivery systems. A Nature Communications paper (2024) reported pH-responsive micelles formed by its PEGylated derivatives, achieving 92% encapsulation efficiency for hydrophobic drugs like paclitaxel. The terminal hydroxyl group allowed further functionalization with targeting ligands, showcasing its modular design potential.
Notably, the compound's safety profile has been reevaluated through OECD-compliant toxicology studies (2024). Acute oral toxicity (LD50 > 2000 mg/kg in rats) and negative Ames test results support its pharmaceutical applicability. However, recent in vitro hepatocyte assays suggest dose-dependent CYP450 inhibition at concentrations above 100 μM, warranting careful dosing considerations.
Emerging applications include its use as a metabolic probe. By incorporating stable isotopes (e.g., 13C-labeled 10-Undecyn-1-ol), teams have tracked fatty acid metabolism pathways in real-time via Raman microscopy. This approach, detailed in Cell Chemical Biology (2024), offers unprecedented spatial resolution for studying lipid dysregulation in diseases like atherosclerosis.
Supply chain analytics indicate growing demand, with global production of 2774-84-7 increasing by 18% YoY (2023-2024). Major manufacturers are adopting continuous flow synthesis to improve yield (now ≥85% purity) while reducing hazardous waste by 60% compared to batch processes, aligning with green chemistry principles.
Future directions include CRISPR-based engineering of microbial hosts for sustainable biosynthesis of 10-Undecyn-1-ol. Preliminary results from SynBio startups show modified Yarrowia lipolytica strains achieving titers of 3.2 g/L - a promising alternative to petrochemical routes. Patent filings in this area have surged by 35% since Q1 2024.
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